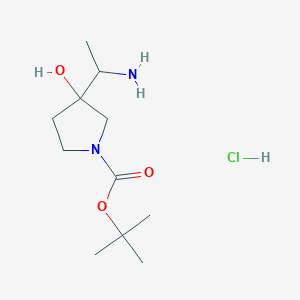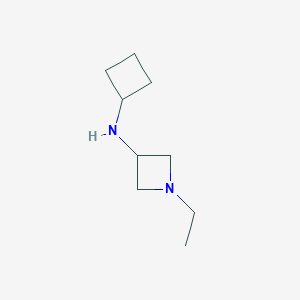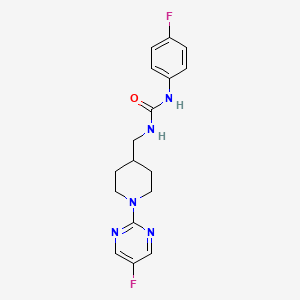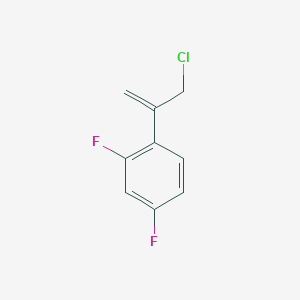![molecular formula C17H17N3O3S B2871787 1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone CAS No. 1903151-65-4](/img/structure/B2871787.png)
1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone is a compound known for its complex molecular structure and potential applications in various fields of scientific research, including chemistry, biology, and medicine. It features a multi-ring system that is functionalized with a sulfonyl group and an ethanone moiety, which contributes to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic synthesis. This can include the following steps:
Cyclization: Constructing the tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine core through cyclization reactions under controlled conditions.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides in the presence of a base.
Functionalization: Addition of the ethanone group, potentially through acylation reactions using acetyl chloride in an anhydrous solvent environment.
Industrial Production Methods
Industrial production might adapt the synthetic route for scalability, optimizing reaction conditions like temperature, pressure, and choice of solvents. Utilizing continuous flow reactors or batch processing could be effective for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone can undergo several types of chemical reactions:
Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction of ketone functionality to form corresponding alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like m-Chloroperoxybenzoic acid (mCPBA).
Reduction: Employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Typical reagents include halogenating agents, nucleophiles, and bases/acids.
Major Products
Major products from these reactions often include:
Sulfoxides or sulfones from oxidation.
Alcohols from reduction.
Various substituted phenyl derivatives from substitution reactions.
Scientific Research Applications
1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone finds applications across multiple scientific disciplines:
Chemistry: Studied for its unique reactivity and potential as a building block in synthetic organic chemistry.
Biology: Evaluated for its effects on biological systems, possibly as an inhibitor of specific enzymes or signaling pathways.
Medicine: Investigated for therapeutic potentials, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of specialized materials or as an intermediate in complex chemical manufacturing processes.
Mechanism of Action
The compound’s mechanism of action often involves:
Molecular Targets: Specific enzymes, receptors, or cellular pathways.
Pathways: May inhibit or activate pathways related to disease processes. For example, inhibition of kinase enzymes involved in cell proliferation could make it a candidate for anti-cancer research.
Comparison with Similar Compounds
Similar Compounds
Comparable compounds might include:
Other sulfonyl-containing organic compounds.
Complex ring systems with biological activity.
Ethanone derivatives with pharmacological properties.
Properties
IUPAC Name |
1-[3-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-ylsulfonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11(21)12-3-2-4-14(7-12)24(22,23)20-13-5-6-17(20)15-9-18-10-19-16(15)8-13/h2-4,7,9-10,13,17H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHQDZTYYNAZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871714.png)

![2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2871718.png)

![5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2871720.png)
![N,N-dimethyl-3-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine](/img/structure/B2871721.png)
![2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2871723.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2871725.png)
![3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2871727.png)
